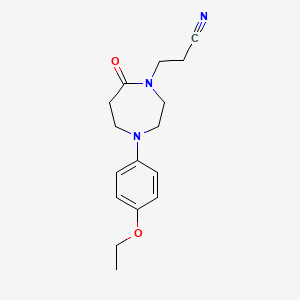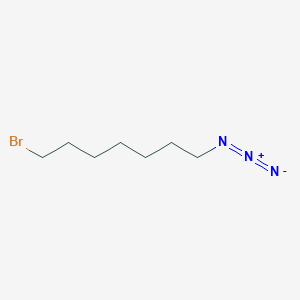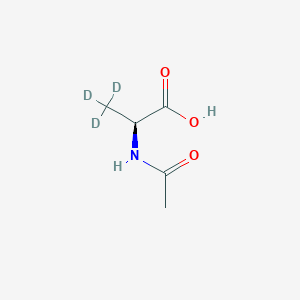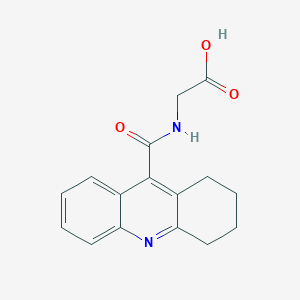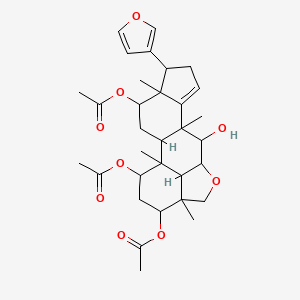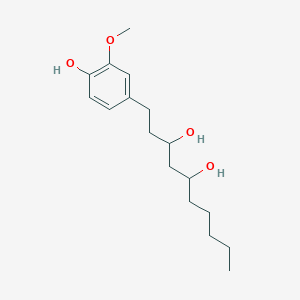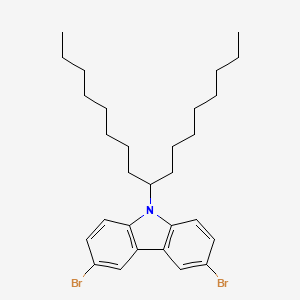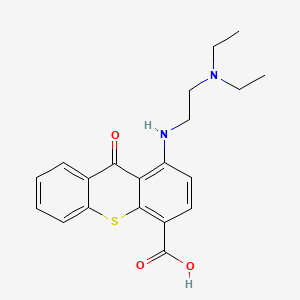
Hycanthone acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hycanthone acid is a metabolite of lucanthone, a thioxanthenone derivative. It was approved by the FDA in 1975 as an antiparasitic agent primarily used to treat schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s nerve function, leading to paralysis and death. Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .
準備方法
Synthetic Routes and Reaction Conditions
Hycanthone acid is synthesized from lucanthone through a series of chemical reactionsThe reaction conditions typically include the use of strong bases and organic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Hycanthone acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxanthenone ring can be reduced to form dihydro derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenone derivatives.
科学的研究の応用
Hycanthone acid has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator to study nucleic acid interactions.
Biology: Investigated for its effects on parasite nerve function and enzyme inhibition.
Medicine: Explored for its potential antineoplastic activity and as a treatment for schistosomiasis.
Industry: Utilized in the development of antiparasitic drugs and as a research tool in molecular biology .
作用機序
Hycanthone acid exerts its effects by:
Interfering with Parasite Nerve Function: Leading to paralysis and death of the parasite.
DNA Intercalation: Inhibiting RNA synthesis and nucleic acid biosynthesis.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase and apurinic endonuclease-1 (APE1), which are crucial for parasite survival .
類似化合物との比較
Similar Compounds
Lucanthone: The parent compound of hycanthone acid, also a thioxanthenone derivative with similar antiparasitic and antineoplastic properties.
Miracil D: Another thioxanthenone derivative used in the treatment of schistosomiasis and studied for its antitumor activity
Uniqueness of this compound
This compound is unique due to its dual action as both an antiparasitic and potential antineoplastic agent. Its ability to intercalate into DNA and inhibit RNA synthesis sets it apart from other similar compounds. Additionally, its specific inhibition of enzymes like APE1 highlights its potential as a therapeutic agent in cancer research .
特性
CAS番号 |
16140-23-1 |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25) |
InChIキー |
YFEPOZJRNIKWTC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


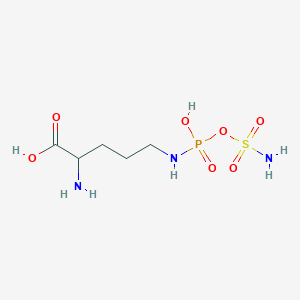
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)


![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
